2-[(3-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-[(3-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a 3-chlorobenzylamino group and two methyl groups
Preparation Methods
The synthesis of 2-[(3-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Introduction of Substituents: The final step involves the introduction of the 3-chlorobenzylamino group and the methyl groups through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective substitution.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[(3-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzylamino group, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and antiviral properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s ability to modulate biological pathways has made it a valuable tool in studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of certain kinases, thereby disrupting cell signaling pathways that promote cancer cell proliferation.
Comparison with Similar Compounds
2-[(3-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but has different substituents, leading to distinct chemical and biological properties.
5-methyl-7-hydroxy-1,3,4-triazaindolizine: Another compound with a similar core structure but different functional groups, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazolopyrimidine derivatives.
Properties
Molecular Formula |
C14H14ClN5O |
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Molecular Weight |
303.75 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylamino]-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H14ClN5O/c1-8-9(2)17-14-18-13(19-20(14)12(8)21)16-7-10-4-3-5-11(15)6-10/h3-6H,7H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
WPOSFOAUJQPNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NCC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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